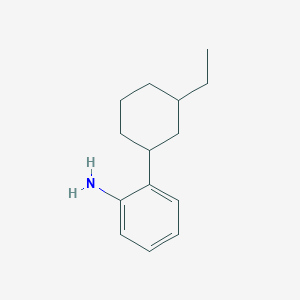

2-(3-Ethylcyclohexyl)aniline

説明

2-(3-Ethylcyclohexyl)aniline is an aromatic amine featuring a cyclohexyl ring substituted with an ethyl group at the 3-position, covalently bonded to an aniline moiety at the ortho position. This compound belongs to a class of substituted anilines with applications in pharmaceutical intermediates, agrochemicals, and materials science. Its structure combines the electronic effects of the aniline group with the steric and conformational properties of the ethyl-substituted cyclohexane ring.

特性

分子式 |

C14H21N |

|---|---|

分子量 |

203.32 g/mol |

IUPAC名 |

2-(3-ethylcyclohexyl)aniline |

InChI |

InChI=1S/C14H21N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14(13)15/h3-4,8-9,11-12H,2,5-7,10,15H2,1H3 |

InChIキー |

IBAXOSAGQBSVQK-UHFFFAOYSA-N |

正規SMILES |

CCC1CCCC(C1)C2=CC=CC=C2N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylcyclohexyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, the nitration of 3-ethylcyclohexylbenzene followed by reduction can yield 2-(3-Ethylcyclohexyl)aniline . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures .

Industrial Production Methods

Industrial production of 2-(3-Ethylcyclohexyl)aniline typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts to enhance reaction rates and selectivity .

化学反応の分析

Types of Reactions

2-(3-Ethylcyclohexyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro and nitroso derivatives.

Reduction: Aniline derivatives.

Substitution: Halogenated aniline derivatives.

科学的研究の応用

2-(3-Ethylcyclohexyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of dyes, pigments, and polymers.

作用機序

The mechanism of action of 2-(3-Ethylcyclohexyl)aniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Positional Isomers: 4-(3-Ethylcyclohexyl)aniline

- Structure : The ethylcyclohexyl group is attached to the aniline ring at the para position instead of the ortho position.

- Solubility: Para-substituted derivatives often exhibit higher crystallinity due to symmetrical packing, which may reduce solubility in non-polar solvents relative to the ortho isomer .

Substituent Variation: 2-Benzyl-N-(3-methylcyclohexyl)aniline

- Structure : Replaces the ethyl group on the cyclohexane ring with a methyl group and introduces a benzyl substituent on the aniline nitrogen.

- Key Differences: Steric Effects: The benzyl group introduces greater steric bulk, likely hindering nucleophilic attack at the amine site. Electronic Effects: Methyl groups are weaker electron-donors compared to ethyl, slightly altering the electron density of the cyclohexane ring. Molecular Weight: Higher molecular weight (279.42 g/mol vs. ~219 g/mol for 2-(3-Ethylcyclohexyl)aniline) due to the benzyl group, which may increase boiling point and viscosity .

Functional Group Complexity: N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline

- Structure : Incorporates ethoxyethoxy and heptyloxy substituents on the benzyl and aniline rings, respectively.

- Comparison Highlights :

- Polarity : The ethoxyethoxy and heptyloxy groups introduce significant hydrophilicity and lipophilicity, respectively, resulting in amphiphilic behavior.

- Reactivity : The heptyloxy chain may stabilize free radicals or participate in hydrophobic interactions, unlike the simpler ethylcyclohexyl group in the target compound.

- Applications : Such derivatives are often used in surfactants or liquid crystals, contrasting with the likely intermediate role of 2-(3-Ethylcyclohexyl)aniline in synthesis .

Oxygenated Analog: 2-[(2-Ethylcyclohexyl)oxy]aniline

- Structure : Features an oxygen atom linking the ethylcyclohexyl group to the aniline ring.

- Critical Distinctions: Hydrogen Bonding: The ether oxygen disrupts conjugation between the cyclohexane and aniline rings, reducing resonance stabilization. Acidity: The amine group in 2-(3-Ethylcyclohexyl)aniline is more basic due to the absence of electron-withdrawing oxygen. Molecular Weight: Higher (219.32 g/mol) than non-oxygenated analogs, influencing phase behavior .

Research Implications and Gaps

The available evidence highlights structural variations but lacks empirical data on reactivity, stability, or biological activity. Further studies should prioritize:

- Synthetic Optimization : Comparing yields in alkylation reactions for ethyl vs. methyl substituents .

- Thermal Stability : Assessing the impact of cyclohexyl conformation (chair vs. boat) on decomposition pathways .

- Toxicity Profiles : Evaluating the influence of substituent size on metabolic processing.

生物活性

2-(3-Ethylcyclohexyl)aniline is an aromatic amine with a unique structural configuration that influences its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves examining its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula for 2-(3-Ethylcyclohexyl)aniline is C12H17N, indicating it consists of 12 carbon atoms, 17 hydrogen atoms, and one nitrogen atom. Its structure combines aliphatic and aromatic characteristics, which can significantly influence its reactivity and biological properties.

The biological activity of 2-(3-Ethylcyclohexyl)aniline is primarily mediated through its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects. The hydroxyl group in similar compounds has been noted to form hydrogen bonds with target molecules, influencing their structure and function.

Biological Activity Overview

Research indicates that 2-(3-Ethylcyclohexyl)aniline may exhibit several biological activities:

- Antimicrobial Activity : Studies have suggested that compounds with similar structures can inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : There is ongoing research into the compound's potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or dermatitis.

- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are underway, aiming to determine its efficacy as a potential chemotherapeutic agent.

Data Table: Biological Activities of 2-(3-Ethylcyclohexyl)aniline

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Ongoing studies |

| Anti-inflammatory | Reduction in inflammation markers | Preliminary findings |

| Cytotoxicity | Induction of apoptosis in cancer cells | Research ongoing on various cell lines |

Case Studies and Research Findings

- Antimicrobial Studies : A recent study reported that derivatives of aromatic amines, including 2-(3-Ethylcyclohexyl)aniline, exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

- Anti-inflammatory Research : Experimental models have shown that compounds similar to 2-(3-Ethylcyclohexyl)aniline can reduce pro-inflammatory cytokines in vitro. This suggests a potential application in inflammatory diseases .

- Cytotoxicity Assessments : In vitro studies on various cancer cell lines have demonstrated that certain structural analogs induce apoptosis, indicating that further exploration of 2-(3-Ethylcyclohexyl)aniline could yield promising results in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。